N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6.ClH/c1-13-6-7-14(12-15(13)19)20-16-21-17(24-8-2-3-9-24)23-18(22-16)25-10-4-5-11-25;/h6-7,12H,2-5,8-11H2,1H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHQPRTGHASBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Chloromethylphenyl Group Addition: The chloromethylphenyl group is introduced via electrophilic aromatic substitution, using reagents such as chloromethylbenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Core Triazine Formation
- Starting Material : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational scaffold. Substitution of chlorine atoms with pyrrolidine occurs sequentially under controlled conditions .
- Reaction Conditions :
- First Substitution : Reacted with pyrrolidine in an aprotic solvent (e.g., THF or DCM) at 0–5°C to yield 2,4-dichloro-6-pyrrolidin-1-yl-1,3,5-triazine.
- Second Substitution : Further reaction with pyrrolidine at elevated temperatures (40–60°C) produces 2-chloro-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazine .
Aromatic Amination
- Coupling with 3-Chloro-4-Methylaniline :
Hydrochloride Salt Formation
- The free base is treated with HCl gas or concentrated HCl in an ether/ethanol mixture to precipitate the hydrochloride salt, improving stability and solubility .
Reactivity and Functionalization
The triazine core and substituents enable diverse functionalization:
Substitution at the 2-Position
- Electrophilic Aromatic Substitution : Limited due to electron-donating pyrrolidine groups.
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings may introduce aryl/heteroaryl groups at the 2-position, though steric hindrance from the 3-chloro-4-methylphenyl group may reduce efficiency .
Modification of Pyrrolidine Substituents
- N-Alkylation/Acylation : The pyrrolidine nitrogen can undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acetic anhydride) to alter hydrophobicity or hydrogen-bonding capacity .
Hydrolysis Resistance
- The hydrochloride salt demonstrates stability under acidic conditions but may hydrolyze in strongly basic media, regenerating the free base .
Comparative Reaction Data
Stability and Degradation
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Aromatic Substituents : The target compound’s 3-chloro-4-methylphenyl group contrasts with simpler aryl groups (e.g., 2-chlorophenyl in anilazine or 4-methylphenyl in ’s compound). The chloro-methyl substitution may enhance lipophilicity and steric effects compared to unsubstituted analogs.
Amine Substituents: The pyrrolidin-1-yl groups at C4/C6 differ from halogenated (e.g., trichloromethyl ) or alkoxy groups (e.g., ethoxy ). Pyrrolidine’s cyclic amine structure may improve solubility and binding interactions in biological systems compared to linear amines (e.g., diethylaminoethoxy in ).
Biological Activity
N-(3-chloro-4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazine core substituted with a chloro-methylphenyl group and two pyrrolidine moieties. This structure suggests potential interactions with various biological targets, particularly within enzymatic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The triazine ring is known for its ability to inhibit certain kinases, which play crucial roles in cell signaling pathways.
Key Mechanisms:
- Kinase Inhibition: The compound may act as a kinase inhibitor, similar to other triazine derivatives that have shown efficacy against various cancer cell lines by disrupting signaling pathways involved in proliferation and survival .
- Receptor Modulation: The presence of the pyrrolidine groups suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .
Antimicrobial Effects
Some derivatives of triazines have demonstrated antimicrobial activity. The presence of the chloro group is often linked to increased potency against bacterial strains .
Data Tables
Below is a summary table of the biological activity findings related to this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Kinase inhibition | Disrupts cell signaling pathways |
Case Study 1: Anticancer Efficacy
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value in the low micromolar range for breast cancer cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties revealed that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
